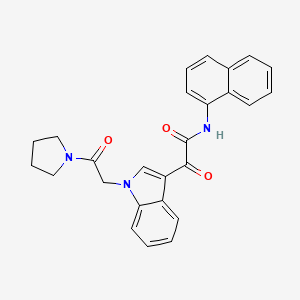
N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structural characteristics, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula C22H22N2O3 and a molecular weight of approximately 358.43 g/mol. Its structure includes a naphthalene moiety, an indole derivative, and a pyrrolidine ring, which are known to contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar in structure to this compound exhibit anticonvulsant properties. For instance, a study on related thiazole derivatives demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2 . The presence of the pyrrolidine ring was identified as crucial for enhancing this activity.
Cytotoxicity and Antitumor Activity
In vitro studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested against Jurkat (anti-Bcl-2) and A431 cell lines, showing IC50 values less than that of the reference drug doxorubicin . This suggests that the naphthalene and indole components may play significant roles in modulating cytotoxicity.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity |
|---|---|
| Naphthalene moiety | Enhances lipophilicity; potential for interaction with biological membranes |
| Indole derivative | Known for various pharmacological activities including anticancer effects |
| Pyrrolidine ring | Contributes to anticonvulsant activity; enhances binding affinity to target proteins |
In Silico Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For instance, simulations indicated strong binding affinity towards specific kinases involved in cancer pathways, suggesting potential therapeutic applications in oncology .
Experimental Studies
In experimental settings, compounds derived from similar structures were tested for their effects on cellular pathways. Results indicated that these compounds could inhibit key signaling pathways involved in tumor growth and proliferation .
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-24(28-14-5-6-15-28)17-29-16-21(20-11-3-4-13-23(20)29)25(31)26(32)27-22-12-7-9-18-8-1-2-10-19(18)22/h1-4,7-13,16H,5-6,14-15,17H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNBXPZUDAORLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













